3-(4-Bromophenoxy)pyrrolidine
Overview
Description
3-(4-Bromophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms The compound also includes a bromophenoxy group attached to the pyrrolidine ring
Mechanism of Action
Target of action
Pyrrolidine compounds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets can vary greatly depending on the specific compound and its functional groups.
Mode of action
The mode of action of pyrrolidine compounds can also vary widely. They can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or interacting with DNA or RNA .
Biochemical pathways
Pyrrolidine compounds can affect a variety of biochemical pathways. For example, some pyrrolidine compounds have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by a variety of factors, including the specific structure of the compound, the route of administration, and the patient’s physiological condition .
Result of action
The molecular and cellular effects of pyrrolidine compounds can include changes in cell signaling, gene expression, and cellular metabolism. These changes can result in a variety of biological effects, depending on the specific compound and its mode of action .
Action environment
The action, efficacy, and stability of pyrrolidine compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenoxy)pyrrolidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially inhibiting or activating them depending on the context. For instance, pyrrolidine derivatives have been shown to possess antibacterial, antifungal, and anticancer activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrrolidine derivatives have been reported to induce apoptotic cell death in cancer cells and exhibit antiproliferative effects . Additionally, they can modulate inflammatory responses and exhibit neuroprotective properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, pyrrolidine derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrrolidine derivatives have been shown to affect the metabolism of lipids, carbohydrates, and proteins . These interactions can lead to changes in metabolic homeostasis and influence overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-bromophenol with pyrrolidine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)pyrrolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.
Scientific Research Applications
3-(4-Bromophenoxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenoxy)pyrrolidine: Contains a fluorine atom in place of bromine.
3-(4-Methylphenoxy)pyrrolidine: Features a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenoxy)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens or functional groups, making this compound valuable for certain applications.
Properties
IUPAC Name |
3-(4-bromophenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUVGXLUIDZSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514670 | |
Record name | 3-(4-Bromophenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337912-68-2 | |
Record name | 3-(4-Bromophenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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